Cas no 766539-39-3 (tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate)
tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
- Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate
- tert-Butyl2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
- AB6714
- AS-44797
- DTXSID801188514
- AKOS017549989
- FT-0714729
- A847083
- 766539-39-3
- tert-Butyl 2-((methoxycarbonyl)methyl) morpholine-4-carboxylate
- MFCD16620884
-
- MDL: MFCD16620884
- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3
- InChI Key: FRZZQROAGVAOAG-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)CC1CC(=O)OC
Computed Properties
- Exact Mass: 259.14197277g/mol
- Monoisotopic Mass: 259.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 65.1Ų
tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB450896-250 mg |
tert-Butyl 2-((methoxycarbonyl)methyl) morpholine-4-carboxylate |
766539-39-3 | 250mg |
€559.40 | 2023-04-22 | ||
| abcr | AB450896-1 g |
tert-Butyl 2-((methoxycarbonyl)methyl) morpholine-4-carboxylate |
766539-39-3 | 1g |
€1,317.90 | 2023-04-22 | ||
| Chemenu | CM525138-1g |
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
766539-39-3 | 95% | 1g |
$588 | 2022-09-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742287-1g |
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
766539-39-3 | 98% | 1g |
¥5460.00 | 2024-07-28 | |
| A2B Chem LLC | AI56143-100mg |
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
766539-39-3 | 95% | 100mg |
$216.00 | 2024-04-19 | |
| A2B Chem LLC | AI56143-250mg |
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
766539-39-3 | 95% | 250mg |
$344.00 | 2024-04-19 | |
| A2B Chem LLC | AI56143-1g |
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
766539-39-3 | 95% | 1g |
$824.00 | 2024-04-19 | |
| Ambeed | A420856-1g |
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
766539-39-3 | 95+% | 1g |
$600.0 | 2024-04-17 | |
| eNovation Chemicals LLC | K13398-25g |
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
766539-39-3 | 95% | 25g |
$2000 | 2023-09-02 | |
| abcr | AB450896-100mg |
tert-Butyl 2-((methoxycarbonyl)methyl) morpholine-4-carboxylate; . |
766539-39-3 | 100mg |
€361.10 | 2025-04-16 |
tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Suppliers
tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS No. 766539-39-3): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS No. 766539-39-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of morpholine derivatives and is characterized by its tert-butyl and methoxy substituents, which confer it with specific chemical and biological properties. In this article, we will delve into the synthesis, properties, and potential applications of tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, highlighting recent advancements and research findings.
Synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
The synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves a multi-step process that combines organic synthesis techniques to achieve the desired structure. One common approach is to start with morpholine, which is then functionalized through a series of reactions to introduce the tert-butyl and methoxy groups. A typical synthetic route involves the following steps:
- N-Protection of Morpholine: The morpholine ring is first protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
- Alkylation: The protected morpholine is then alkylated with an appropriate alkylating agent, such as an alkyl halide or sulfonate ester, to introduce the methoxyethyl group.
- Esterification: The resulting intermediate is then esterified with methanol to form the methoxyethyl ester.
- Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired product, tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate.
This synthetic route has been optimized in various studies to improve yield and purity, making it suitable for large-scale production in both academic and industrial settings.
Physical and Chemical Properties
tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate exhibits several notable physical and chemical properties that make it a valuable compound in medicinal chemistry. Some key properties include:
- Solubility: The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility can be further enhanced by adjusting the pH or using co-solvents.
- Melting Point: The melting point of tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate is typically around 100°C, although this can vary slightly depending on purity and crystal form.
- Spectroscopic Properties: The compound shows characteristic peaks in nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectra, which are useful for its identification and purity assessment.
- Thermal Stability: strong>: The compound demonstrates good thermal stability up to temperatures around 150°C, making it suitable for various chemical reactions without significant degradation.
Biological Activity and Applications
The biological activity of tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate has been the subject of numerous studies, particularly in the context of its potential as a lead compound for drug development. Recent research has focused on its ability to modulate various biological targets, including enzymes, receptors, and signaling pathways.
In vitro studies have shown that this compound exhibits potent inhibitory activity against specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit acetylcholinesterase (AChE) with an IC50 value in the low micromolar range. This property makes it a promising candidate for the development of treatments for neurodegenerative diseases such as Alzheimer's disease.
In addition to its enzymatic inhibition properties, tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate has also been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). Studies have demonstrated that it can interact with specific GPCRs to modulate their activity, suggesting potential applications in treating conditions such as pain and inflammation.
In vivo studies have further validated these findings. Animal models have shown that administration of this compound can lead to significant improvements in cognitive function and reduced inflammatory responses. These results highlight its potential as a therapeutic agent in various clinical settings.
Clinical Trials and Future Directions
The promising preclinical data on tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate have led to increased interest in advancing it into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetic profile in humans. Preliminary results from these trials have been encouraging, with no major adverse effects reported at therapeutic doses.
Further research is needed to fully understand the mechanisms underlying the biological activity of this compound. Ongoing studies are focusing on optimizing its structure through medicinal chemistry approaches to enhance potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its bioavailability and pharmacokinetic properties.
In conclusion, tert-butyl 2-(2-methoxy-2-oxyethyl)morpholine-4-carboxylate (CAS No. 766539-39-3)* represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it holds significant potential for addressing unmet medical needs in various disease areas.
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